molecular formula C27H29NO B1683219 Trecadrine

Trecadrine

カタログ番号: B1683219
分子量: 383.5 g/mol
InChIキー: BHVGOYREXHCFOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Perspectives and Early Investigations of β3-Adrenoceptor Agonists

The existence of a third type of β-adrenoceptor was first proposed in the 1980s, distinct from the already well-characterized β1 and β2 receptors. This discovery opened up a new frontier in pharmacology and physiology. Initial research efforts were heavily concentrated on the potential of β3-adrenoceptor agonists to combat obesity and type 2 diabetes. The primary hypothesis was that stimulating these receptors in adipose tissue could increase thermogenesis (heat production) and lipolysis (the breakdown of fats), thereby promoting weight loss and improving glucose metabolism.

This early phase of research was characterized by the development and investigation of various agonist compounds in animal models, particularly rodents. These studies laid the groundwork for understanding the physiological roles of the β3-adrenoceptor and fueled the search for selective and potent agonists.

Positioning of Trecadrine as a Key Compound in β3-Adrenoceptor Research

Trecadrine distinguished itself in the field through its characterization as a selective β3-adrenoceptor agonist. drugbank.com Its chemical structure, a substituted β-hydroxyamphetamine, allowed it to interact with and activate the β3-adrenoceptor with a notable degree of specificity. This selectivity was a crucial attribute, as it minimized the off-target effects that could arise from the activation of β1 and β2 receptors, which are primarily involved in cardiovascular function.

One of the pivotal studies highlighted Trecadrine's potential anti-diabetic properties, demonstrating its ability to act through β3-adrenoceptors. drugbank.com This research solidified Trecadrine's position as a valuable tool for dissecting the specific functions of the β3-adrenoceptor, independent of the other β-receptor subtypes. Its use in preclinical studies allowed researchers to explore the metabolic consequences of selective β3-adrenoceptor activation.

Scope and Evolution of Academic Research Themes on Trecadrine

The academic research focus on Trecadrine has evolved over time, mirroring the broader shifts in the understanding of β3-adrenoceptor biology.

Initially, the primary research theme revolved around Trecadrine's anti-obesity and anti-diabetic potential . A significant area of investigation was its effect on uncoupling proteins (UCPs), particularly UCP2, in the context of diet-induced obesity. For instance, studies in animal models of obesity induced by a "cafeteria diet" (a diet high in fat and sugar) demonstrated that Trecadrine could influence the expression of UCP2 in muscle tissue.

One key finding was that in obese rodents, Trecadrine administration led to an increase in gastrocnemius muscle UCP2 gene expression, which was associated with a decrease in fat content. Conversely, in lean animals, the same compound was observed to down-regulate UCP2 expression, suggesting a differential metabolic response depending on the energy balance state of the organism.

As the broader field of β3-adrenoceptor research expanded beyond metabolic diseases, so too did the potential avenues for investigating compounds like Trecadrine. While the initial focus was on adipose tissue and muscle, the discovery of β3-adrenoceptors in other tissues, such as the urinary bladder, led to the successful repositioning of other β3-agonists for conditions like overactive bladder syndrome. While Trecadrine itself did not follow this clinical path, its role as an early selective agonist contributed to the foundational knowledge that enabled these later therapeutic advancements.

The research on Trecadrine, therefore, provides a clear example of the scientific process: the development of a selective chemical probe, its application to test a specific hypothesis (anti-obesity effects), and the subsequent generation of detailed molecular and physiological data that enriches the broader understanding of a biological system.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C27H29NO

分子量

383.5 g/mol

IUPAC名

2-[methyl-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C27H29NO/c1-20(27(29)23-12-4-3-5-13-23)28(2)19-18-26-24-14-8-6-10-21(24)16-17-22-11-7-9-15-25(22)26/h3-15,18,20,27,29H,16-17,19H2,1-2H3

InChIキー

BHVGOYREXHCFOE-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

異性体SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

正規SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(1-((2-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)ethyl)methylamino)ethy)benzyl alcohol
trecadrine

製品の起源

United States

Pharmacological Mechanisms and Receptor Interactions of Trecadrine

Trecadrine's Selectivity and Efficacy as a β3-Adrenoceptor Agonist

Studies have indicated that Trecadrine acts as an agonist at β3-adrenoceptors. Its activity has been evaluated in various experimental models, revealing a preference for the β3 subtype. Assays conducted in the presence of β1- and β2-adrenergic antagonists have demonstrated a quite remarkable selectivity of Trecadrine for β3-adrenoceptors. researchgate.netplos.org While specific quantitative data on binding affinity (Ki) or functional potency (EC50) across all β-adrenoceptor subtypes for Trecadrine are not extensively detailed in the provided search results, the observed functional effects mediated through β3 activation support its agonist efficacy at this receptor. researchgate.netplos.orgresearchgate.netgoogle.com The concept of efficacy for agonists is often assessed by their ability to elicit a maximal response and their potency (EC50), which reflects the concentration required to produce half of the maximal effect. biorxiv.org Selectivity is determined by comparing these values across different receptor subtypes. nih.gov

Characterization of β3-Adrenoceptor Activation by Trecadrine

Activation of β3-adrenoceptors by Trecadrine has been characterized through various functional outcomes in different tissues. For instance, Trecadrine has been shown to induce oesophageal muscularis mucosae relaxation, an effect indicative of β3-adrenoceptor activation. researchgate.netplos.org Furthermore, Trecadrine administration has been associated with metabolic changes consistent with β3 activation, including effects on glucose utilization and storage in the liver and muscle, and modulation of lipid metabolism in adipose tissue. researchgate.netehu.esucl.ac.ukresearchgate.net These observed physiological responses serve as indicators of Trecadrine's ability to activate β3-adrenoceptors in relevant tissues.

Below is a table summarizing some observed functional effects associated with Trecadrine's β3-adrenoceptor activation:

Functional EffectTissue/ModelSource
Oesophageal muscularis mucosae relaxationOesophageal muscularis mucosae researchgate.netplos.org
Decreased glucose levelsAnimals (not specified if tissue-specific) ehu.es
Inhibited galactose intestinal absorptionIntestinal tissue (rats) google.comehu.esnih.gov
Enhanced glucose storageLiver (rats) ehu.es
Improved muscle glucose uptakeSkeletal muscle (diabetic rats) ehu.esresearchgate.net
Decreased hepatic glucose outputLiver (diabetic rats) ehu.esresearchgate.net
Increased oxygen consumptionWhite and brown adipose tissue (rats) researchgate.net
Reduction in plasma triglycerides and free fatty acidsPlasma (alloxan-diabetic rats) researchgate.net
Inhibition of leptin secretionIsolated rat adipocytes ucl.ac.uk
Increased glucose utilization and triglyceride incorporationIsolated rat adipocytes ucl.ac.uk
Decreased HSL mRNA levels, increased HSL activityAbdominal white adipose tissue (rats) mdpi.com

Cellular Signaling Transduction Pathways Modulated by Trecadrine

β3-adrenoceptors, like other β-adrenoceptors, are primarily coupled to Gs proteins. nih.govmdpi.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then dissociates and interacts with adenylyl cyclase, a membrane-bound enzyme. ucl.ac.ukresearchgate.netcusabio.comwikipedia.org

Activation of adenylyl cyclase by the Gs-alpha subunit catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). ucl.ac.ukresearchgate.netcusabio.comwikipedia.org cAMP acts as a crucial second messenger within the cell, propagating the signal initiated by the agonist-receptor interaction. ucl.ac.ukcusabio.comwikipedia.org Trecadrine has been reported to cause cAMP formation in rat white adipocytes, a finding consistent with its action as a β3-adrenoceptor agonist coupled to the Gs-adenylyl cyclase pathway. plos.org While β3-adrenoceptors can also couple to Gi proteins, which would lead to a decrease in intracellular cAMP levels, the primary signaling route for β3 activation is typically through Gs coupling and the subsequent increase in cAMP. researchgate.netnih.gov

The primary downstream effector of cAMP in many cellular processes is cAMP-dependent protein kinase (PKA). cusabio.comunav.edu Elevated intracellular levels of cAMP lead to the binding of cAMP molecules to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. unav.edu The now free and active catalytic subunits of PKA can then phosphorylate a variety of target proteins on serine and threonine residues. nih.govunav.eduunav.edu This phosphorylation can alter the activity, localization, or interaction of these target proteins, ultimately leading to the diverse physiological responses observed upon β-adrenoceptor activation. Trecadrine has been shown to lead to the activation of cAMP-dependent protein kinases. nih.gov PKA-mediated phosphorylation is involved in various cellular processes modulated by β3-adrenoceptor activation, including lipolysis and glucose metabolism. researchgate.netwikipedia.org

β3-Adrenoceptor Desensitization and Regulation in Response to Trecadrine

Like other GPCRs, β-adrenoceptors are subject to regulatory mechanisms that can lead to a reduced response upon prolonged agonist exposure, a phenomenon known as desensitization. researchgate.netnih.gov This process can occur through several mechanisms, including receptor phosphorylation, sequestration (internalization), and downregulation (decrease in receptor number). researchgate.netnih.gov

Distinct from β1 and β2 subtypes, β3-adrenoceptors generally exhibit less rapid desensitization following short-term agonist exposure. nih.gov However, sustained activation over longer periods (hours to days) can induce desensitization and downregulation of β3-adrenoceptors. This longer-term regulation can be cell- and species-specific. Downregulation can involve a decrease in receptor mRNA and protein levels. nih.govnih.gov Homologous desensitization occurs upon exposure to the receptor's own agonist, while heterologous desensitization can be triggered by other stimuli. nih.gov Studies have indicated that downregulation of β3-adrenoceptors can be influenced by factors such as high-fat diet feeding and inflammatory mediators like TNF-α, and can involve signaling pathways that affect the transcription of the β3-adrenoceptor gene. nih.gov While the provided information confirms that β3-adrenoceptors undergo desensitization and downregulation, specific details on how Trecadrine itself directly influences the various mechanisms of β3-adrenoceptor desensitization (e.g., its impact on GRK activity, arrestin binding, or receptor internalization rates) are not explicitly detailed in the search results.

Trecadrine S Influence on Systemic Metabolic Homeostasis

Regulation of Glucose Metabolism by Trecadrine

Trecadrine has demonstrated a significant impact on glucose metabolism, contributing to reduced plasma glucose levels in hyperglycemic states. ncats.ionih.govnih.gov This effect appears to involve multiple mechanisms affecting both glucose production and utilization in various tissues.

Mechanisms of Peripheral Glucose Uptake in Target Tissues

Trecadrine stimulates glucose uptake in peripheral tissues, notably in skeletal muscle and adipose tissue. In skeletal muscle, Trecadrine administration enhances glucose uptake, particularly in muscles characterized by predominant glycolytic fast-twitch fibers. ncats.ionih.gov This effect appears to be mediated by a non-insulin-dependent mechanism involving a relative increase in the content of the glucose transporter GLUT1 compared to GLUT4 in the plasma membrane. nih.gov

In isolated rat adipocytes, Trecadrine treatment has been shown to increase both basal glucose utilization and further enhance insulin-stimulated glucose utilization. nih.govunav.edu Trecadrine treatment was also effective in restoring impaired insulin-mediated glucose uptake in adipocytes from overweight rats fed a high-fat diet, suggesting a potential role in preventing the development of insulin (B600854) resistance in these cells. capes.gov.brnih.gov

Elucidation of Non-Insulin Dependent Glucose Regulation by Trecadrine

A notable finding in the research on Trecadrine is its ability to decrease glucose levels without causing significant changes in plasma insulin levels. ncats.ionih.govnih.gov This suggests that Trecadrine's hypoglycemic effect is, at least in part, mediated through mechanisms independent of insulin signaling. The enhancement of glucose storage in the liver by Trecadrine is also proposed to occur through a non-insulin-dependent mechanism of action. ncats.ionih.govresearchgate.net Similarly, the stimulation of muscle glucose uptake by Trecadrine appears to be a direct, non-insulin-dependent process. nih.gov

Impact on Glucokinase Activity and Glucose Storage

Trecadrine influences key enzymes involved in glucose metabolism and storage. Liver glucokinase, an enzyme crucial for the regulation of glucose storage in hepatocytes, shows a recovery in its mRNA levels after Trecadrine administration in diabetic rats where its expression is typically decreased. nih.govresearchgate.net This recovery in glucokinase expression is associated with the enhancement of glucose storage in the liver, likely through a non-insulin-dependent pathway. nih.govresearchgate.net Trecadrine administration also tended to normalize glucose storage, as estimated by measuring glucokinase activity, in the liver of diabetic animals. nih.gov Furthermore, in isolated adipocytes, Trecadrine induced a dose-dependent increase in the absolute amount of glucose incorporated into triglyceride, indicating an effect on glucose storage within these cells. nih.govunav.edu

Table 1: Effects of Trecadrine on Glucose Metabolism Parameters in Rat Models

ParameterTissue/ModelObserved EffectReference
Plasma Glucose LevelsAlloxan-diabetic ratsSignificant decrease (normalized glycemia) ncats.ionih.govnih.gov
Plasma Insulin LevelsAlloxan-diabetic ratsNo significant changes ncats.ionih.govnih.gov
Hepatic Glucose OutputAlloxan-diabetic ratsDecreased ncats.ionih.gov
Liver Glucose UtilizationDiabetic ratsTended to normalize nih.gov
Muscle Glucose UptakeSkeletal Muscle (rats)Stimulated (especially in glycolytic fibers) ncats.ionih.gov
Adipocyte Glucose UtilizationIsolated rat adipocytesIncreased basal and insulin-stimulated utilization nih.govunav.edu
Insulin-mediated Glucose UptakeAdipocytes (overweight rats)Restored impairment capes.gov.brnih.gov
Liver Glucokinase mRNA LevelsAlloxan-diabetic ratsRecovery (increased) nih.govresearchgate.net
Liver Glucokinase ActivityDiabetic animalsTended to normalize glucose storage nih.gov
Glucose Incorporation into TriglycerideIsolated rat adipocytesDose-dependent increase in absolute amount nih.govunav.edu

Adipose Tissue Lipid Metabolism and Trecadrine

Stimulation of Adipocyte Lipolysis

Research indicates that Trecadrine stimulates lipolysis in adipocytes. In isolated rat adipocytes, Trecadrine treatment resulted in an increase in glycerol (B35011) release, a direct indicator of lipolytic activity. nih.govunav.edu In vivo studies in rats suggest that Trecadrine apparently induces lipolytic activity in adipocytes, as indicated by an increase in oxygen consumption in white adipose tissue. oup.com Trecadrine is described as a beta3-adrenergic agonist that stimulates lipolysis. nih.govoup.comspandidos-publications.com This stimulation of lipolysis can lead to the mobilization of free fatty acids from adipose tissue.

Table 2: Effects of Trecadrine on Adipose Tissue Lipid Metabolism

ParameterTissue/ModelObserved EffectReference
Glycerol ReleaseIsolated rat adipocytesIncreased (Stimulated Lipolysis) nih.govunav.edu
White Adipose Tissue Oxygen ConsumptionRatsIncreased (Suggestive of Lipolysis) oup.com
Lipolytic ActivityAdipocytesStimulated nih.govoup.comspandidos-publications.com

Effects on Plasma Free Fatty Acid and Triglyceride Concentrations

Studies have demonstrated that Trecadrine administration influences the concentrations of plasma free fatty acids (FFAs) and triglycerides. In diet-induced obese rodent models, Trecadrine treatment has been shown to decrease circulating free fatty acid concentrations. nih.govsci-hub.se Similarly, a significant reduction in plasma triglyceride levels has been observed after Trecadrine administration in alloxan-induced hyperglycemic rats. lipidmaps.orguni.lu This reduction in plasma lipids suggests a role for Trecadrine in promoting lipid clearance or reducing their release into circulation.

Data from studies in alloxan-diabetic rats treated with Trecadrine illustrate a notable decrease in both plasma triglycerides and free fatty acids. lipidmaps.orguni.lu

Plasma AnalyteUntreated Diabetic Rats (mmol/L)Trecadrine-Treated Diabetic Rats (mmol/L)
Triglycerides1.890.33
Free Fatty Acids0.700.39

Data derived from studies in alloxan-diabetic rats. lipidmaps.orguni.lu

Regulation of Hormone-Sensitive Lipase (B570770) (HSL) Activity and Gene Expression

Hormone-sensitive lipase (HSL) is a key enzyme in adipose tissue responsible for the hydrolysis of stored triglycerides, leading to the release of free fatty acids and glycerol. nih.govlipidmaps.org Research indicates that Trecadrine influences both the activity and gene expression of HSL in adipose tissue. Trecadrine administration has been found to increase HSL activity in white adipose tissue (WAT). nih.govontosight.ai Conversely, studies have reported that Trecadrine administration reduced HSL mRNA levels in abdominal WAT. nih.govontosight.ai

These findings suggest a complex regulatory mechanism where Trecadrine, while increasing the enzymatic activity of HSL to promote lipolysis, may simultaneously downregulate its gene expression. An inverse correlation between HSL activity and HSL mRNA expression in WAT has been observed following beta3-adrenergic stimulation, suggesting that plasma free fatty acids may be involved in this relationship. nih.govontosight.ai

Trecadrine and Energy Expenditure Modulation

Trecadrine's agonistic activity at β3-adrenergic receptors is closely linked to the modulation of energy expenditure, primarily through its effects on adipose tissues. wikipedia.org

Induction of Thermogenesis in Brown Adipose Tissue (BAT)

Brown adipose tissue (BAT) plays a crucial role in adaptive thermogenesis, the process of heat production. Trecadrine has been shown to induce thermogenesis in BAT. Studies in rats have demonstrated that Trecadrine administration leads to a rise in rectal temperature, an indicator of increased thermogenesis. lipidmaps.orguni.lu This thermogenic effect is associated with the activation of BAT.

Enhancement of Oxygen Consumption in White and Brown Adipose Tissues

Quantitative data from studies highlight the significant increase in oxygen consumption in adipose tissues following Trecadrine treatment. lipidmaps.orguni.lu

Adipose TissueChange in Oxygen ConsumptionStatistical Significance
White Adipose Tissue+282%P < 0.001
Brown Adipose Tissue+50%P < 0.01

Data derived from studies on the effects of oral Trecadrine in alloxan-diabetic rats. lipidmaps.orguni.lu

Differential Regulation of Uncoupling Protein (UCP1, UCP2) Gene Expression

Uncoupling proteins (UCPs), particularly UCP1 in BAT, are critical mediators of thermogenesis by uncoupling oxidative phosphorylation. Trecadrine differentially regulates the gene expression of UCP1 and UCP2 in adipose tissue and muscle.

In BAT, Trecadrine administration has been shown to increase UCP1 mRNA levels. nih.govsci-hub.se This upregulation of UCP1 is consistent with the observed increase in thermogenesis and oxygen consumption in BAT. lipidmaps.orguni.lu

The effects on UCP2 expression appear to be tissue-specific and dependent on the metabolic state. In obese rodents, Trecadrine increased UCP2 gene expression in gastrocnemius muscle, while in lean animals, it caused a downregulation. nih.govsci-hub.se In BAT, acute Trecadrine administration did not significantly affect UCP2 mRNA levels in one study, although another study in obese rodents found an increase in BAT UCP1 mRNA levels after Trecadrine administration nih.gov.

Trecadrine's Role in Adipokine Secretion

Adipokines are signaling molecules secreted by adipose tissue that play roles in regulating metabolism and energy balance. Leptin is a well-studied adipokine that signals satiety and influences energy expenditure. Studies have investigated the effect of Trecadrine on leptin secretion.

Trecadrine has been shown to inhibit leptin secretion from isolated rat adipocytes in a concentration-dependent manner. This inhibitory effect was observed on both basal and insulin-stimulated leptin secretion, although the effect was less pronounced in the presence of insulin. In diet-induced obese rats, Trecadrine administration decreased circulating leptin levels and WAT OB gene expression (which encodes leptin). nih.govsci-hub.se The inverse relationship between leptin secretion and increased glycerol levels (an index of lipolysis) suggests that the activation of the cAMP signaling pathway, mediated by β3-adrenergic agonism, may contribute to the inhibitory effects of Trecadrine on leptin gene expression and secretion.

Impact on Leptin Secretion and Gene Expression in Adipocytes

Studies utilizing isolated rat adipocytes have demonstrated that Trecadrine exerts a concentration-dependent inhibitory effect on basal leptin secretion. nih.govnih.gov Furthermore, Trecadrine also reduces insulin-stimulated leptin secretion, although this effect was observed to be less pronounced compared to its impact on basal secretion. nih.govnih.gov

The mechanisms underlying the inhibitory effects of beta-adrenergic agonists, including Trecadrine, on leptin gene expression and secretion have been a subject of investigation. nih.govnih.gov The inverse relationship observed between leptin secretion and increased glycerol levels, an indicator of cAMP-dependent protein kinase activation, suggests that the activation of the cAMP signaling pathway may mediate the inhibitory effects of Trecadrine on leptin gene expression and secretion. nih.govnih.gov In adipocytes from diet-induced overweight rats, Trecadrine treatment was found to decrease elevated basal leptin secretion. uni-freiburg.de

Interplay Between Trecadrine, Glucose Metabolism, and Leptin Homeostasis

Insulin-stimulated glucose metabolism plays a significant role in regulating leptin expression and secretion by adipocytes. nih.govnih.govuni-freiburg.de Investigations into the effects of Trecadrine on indices of adipocyte metabolism have revealed several key interactions. Trecadrine treatment leads to an increase in both basal and insulin-stimulated glucose utilization in adipocytes. nih.govnih.gov While basal lactate (B86563) production is also increased by Trecadrine, the proportion of glucose carbon released as lactate remains unaffected. nih.govnih.gov In the presence of insulin, absolute lactate production was not affected by Trecadrine, but the percentage of glucose carbon converted to lactate was significantly decreased by insulin treatment and further reduced by co-treatment with Trecadrine. nih.govnih.gov

Trecadrine also induces a dose-dependent increase in the absolute amount of glucose incorporated into triglyceride. nih.govnih.gov However, the percentage of glucose utilized that is incorporated into triglyceride is not affected by Trecadrine. nih.govnih.gov The proportion of glucose utilized that is oxidized to CO2 is also not modified by Trecadrine. nih.govnih.gov

Despite its effects on glucose metabolism, research suggests that alterations in glucose metabolism are not directly involved in the inhibitory effects of beta3-adrenergic agonists, such as Trecadrine, on leptin expression and secretion. nih.govnih.gov This indicates a potential dissociation between Trecadrine's influence on glucose handling within the adipocyte and its direct impact on leptin production and release.

Further supporting its interaction with glucose metabolism, Trecadrine has been shown to stimulate adipocyte glucose uptake and inhibit leptin secretion. wikipedia.org In adipocytes from overweight rats, Trecadrine treatment increased insulin-stimulated glucose uptake and appeared to mitigate the impairment in insulin-mediated glucose uptake, suggesting a potential role in preventing insulin resistance in this context. uni-freiburg.de In studies involving diabetic rats, Trecadrine administration improved hyperglycemia without causing statistical differences in plasma insulin levels, which may be attributed to changes in insulin resistance and carbohydrate oxidation in peripheral tissues. uni-freiburg.deidrblab.net Trecadrine also induced lipolytic activity in adipocytes, as indicated by increased oxygen consumption in white adipose tissue. uni-freiburg.deidrblab.net

The following table summarizes key findings on the effects of Trecadrine on leptin secretion and glucose metabolism in isolated rat adipocytes:

ParameterEffect of Trecadrine (Isolated Rat Adipocytes)NoteSource
Basal Leptin SecretionInhibited (concentration-dependent) nih.govnih.gov
Insulin-Stimulated Leptin SecretionDecreasedLess pronounced than basal inhibition nih.govnih.gov
Basal Glucose UtilizationIncreased nih.govnih.gov
Insulin-Stimulated Glucose UtilizationIncreased nih.govnih.gov
Basal Lactate ProductionIncreased nih.govnih.gov
Proportion of Glucose to Lactate (Basal)Unaffected nih.govnih.gov
Absolute Lactate Production (Insulin present)UnaffectedAt 96 h nih.govnih.gov
Percentage of Glucose to Lactate (Insulin present)DecreasedFurther decreased with insulin co-treatment nih.govnih.gov
Glucose Incorporation into Triglyceride (Absolute)Increased (dose-dependent) nih.govnih.gov
Percentage of Glucose Utilized to TriglycerideUnaffected nih.govnih.gov
Proportion of Glucose Utilized to CO2Unaffected nih.govnih.gov
Glycerol Release (Lipolysis)IncreasedNegatively correlated with leptin secretion nih.govnih.gov

Tissue Specific Pharmacological Effects and Cellular Adaptations to Trecadrine

Adipose Tissue Responses and Remodeling

Trecadrine exerts several effects on adipose tissue, influencing its physiology, potential for "browning," and the expression of key differentiation markers.

Treatment with Trecadrine has been shown to prevent the increase in body weight and white adipose tissue mass induced by a high-fat diet in rodent models. nih.govcapes.gov.br This suggests a role in mitigating diet-induced adiposity. Furthermore, Trecadrine treatment leads to a decrease in basal leptin secretion in adipocytes from overweight rats. nih.govcapes.gov.br Leptin, a hormone produced by adipocytes, plays a crucial role in regulating food intake and energy expenditure. nih.gov

Trecadrine also impacts glucose metabolism within adipocytes. It has been observed to increase insulin-stimulated glucose uptake by adipocytes. nih.govcapes.gov.br Notably, Trecadrine treatment was capable of restoring impaired insulin-mediated glucose uptake in adipocytes from overweight animals, suggesting a potential role in preventing the development of insulin (B600854) resistance in this tissue. nih.govcapes.gov.br

Beyond glucose uptake, Trecadrine influences lipolysis in WAT. Studies indicate that Trecadrine administration reduces plasma fatty acids and decreases hormone-sensitive lipase (B570770) (HSL) mRNA levels in abdominal WAT. capes.gov.brnih.gov Conversely, HSL activity was found to be significantly higher in Trecadrine-treated obese rats compared to untreated obese counterparts. capes.gov.brnih.gov This suggests a complex regulation of lipolysis involving both gene expression and enzyme activity. Trecadrine treatment also increased glycerol (B35011) release, an indicator of lipolysis, which was negatively correlated with leptin secretion. nih.gov

Trecadrine administration has also been associated with increased oxygen consumption in white adipose tissue, indicating enhanced metabolic activity. nih.govcapes.gov.br This increased energy expenditure in WAT, alongside effects on brown adipose tissue, is considered a contributing factor to the lower weight gain and fat deposition observed in obese rats treated with Trecadrine. nih.gov

Here is a summary of Trecadrine's effects on WAT physiology:

Effect on WAT PhysiologyObservationReference
Body and WAT weightPrevention of increase induced by high-fat diet nih.govcapes.gov.br
Basal Leptin SecretionDecreased in adipocytes of overweight rats nih.govcapes.gov.br
Insulin-stimulated Glucose UptakeIncreased in adipocytes nih.govcapes.gov.br
Impaired Insulin-mediated Glucose UptakeRestored in adipocytes of overweight rats nih.govcapes.gov.br
Plasma Fatty AcidsReduced capes.gov.brnih.gov
HSL mRNA levels (abdominal WAT)Reduced capes.gov.brnih.gov
HSL activity (abdominal WAT)Increased in obese treated rats; increased in control treated rats capes.gov.brnih.gov
Glycerol ReleaseIncreased nih.gov
WAT Oxygen ConsumptionIncreased nih.govcapes.gov.br

Beta3-adrenergic receptor activation, which Trecadrine provides, is known to stimulate lipolysis in WAT and thermogenesis in brown adipose tissue (BAT). physiology.org While white adipose tissue primarily stores energy as lipids, brown adipose tissue is specialized in generating heat through thermogenesis. clevelandclinic.org The concept of "browning" refers to the emergence of brown-like adipocytes within white adipose tissue depots, which exhibit thermogenic characteristics. researchgate.net

Chronic treatment with a beta3-adrenergic agonist (such as Trecadrine, as indicated by the context of the search results discussing Trecadrine's effects as a beta3-agonist) has been reported to cause the appearance of small adipocytes and multilocular adipocytes in epididymal adipose tissue. physiology.org The presence of multilocular lipid droplets is characteristic of brown and beige adipocytes, suggesting a potential for Trecadrine to induce aspects of browning or beige fat formation within WAT. physiology.org This morphological change is often accompanied by increased mitochondrial content and cytochrome-c oxidase expression, further supporting enhanced metabolic activity. physiology.org

Adipocyte differentiation is a complex process regulated by various transcription factors and markers. Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of adipogenesis, and its isoform PPARγ2 is particularly important in adipocyte differentiation. researchgate.net Adipocyte Protein 2 (aP2), also known as FABP4, is another marker associated with differentiated adipocytes and fatty acid binding. ehu.es

Research suggests that chronic treatment with a beta3-adrenergic agonist can impair adipogenesis by downregulating the gene expression of PPARγ and aP2. physiology.org While the specific effects of Trecadrine on PPARγ2 and aP2 were mentioned in the context of beta3-adrenergic agonist action, a direct study on Trecadrine's modulation of these specific markers was indicated as potentially showing no significant effect on PPARγ2 protein expression in one instance ehu.es, although the broader class of beta3-agonists is linked to downregulation physiology.org. This suggests that while beta3-adrenergic activation generally influences these markers, the specific impact of Trecadrine may require further detailed investigation.

Skeletal Muscle Metabolic Adaptations Induced by Trecadrine

Skeletal muscle is a major site of glucose uptake and plays a critical role in whole-body glucose homeostasis. scielo.brmdpi.comfrontiersin.orgnih.gov Trecadrine has been shown to induce metabolic adaptations in skeletal muscle.

Glucose uptake into muscle cells is primarily facilitated by glucose transporters, particularly GLUT1 and GLUT4. nih.govguidetopharmacology.orgwikipedia.org GLUT4 is the principal insulin-responsive glucose transporter, predominantly stored in intracellular vesicles and translocated to the plasma membrane upon insulin stimulation. nih.govwikipedia.org GLUT1 is also present in skeletal muscle and contributes to basal glucose uptake. nih.govguidetopharmacology.org

Studies with Trecadrine in diabetic rats have shown an increase in GLUT1 gene expression in the gastrocnemius muscle compared to the insulin-dependent glucose transporter GLUT4. nih.gov This suggests a shift in the relative abundance of these transporters in response to Trecadrine. The stimulation of glucose uptake by Trecadrine in skeletal muscle, particularly in glycolytic fast-twitch fibers, appears to be mediated by a direct, non-insulin-dependent mechanism. nih.gov This mechanism may involve a relative increase in the content of GLUT1 at the plasma membrane compared to GLUT4. nih.gov

While GLUT4 is crucial for insulin-stimulated glucose uptake, its expression and translocation can be impaired in conditions like insulin resistance and elevated intracellular calcium levels. frontiersin.org Trecadrine's influence on the GLUT1/GLUT4 ratio and its non-insulin-dependent effect on glucose uptake highlight an alternative pathway for glucose entry into muscle cells.

Here is a summary of Trecadrine's effects on glucose transporters in skeletal muscle:

Effect on Glucose TransportersObservationTissue/Muscle TypeReference
GLUT1 Gene ExpressionIncreased compared to GLUT4Gastrocnemius muscle nih.gov
Relative GLUT1 contentRelative increase at the plasma membrane compared to GLUT4 (proposed mechanism)Skeletal muscle nih.gov
GLUT4 Gene ExpressionLower compared to GLUT1 (in response to Trecadrine treatment)Gastrocnemius muscle nih.gov

Skeletal muscle is composed of different fiber types with varying metabolic characteristics. Studies on Trecadrine have indicated a significant stimulation of 2-deoxy-D-glucose uptake in specific muscle types. nih.gov This effect was observed in the extensor digitorum longus muscle and, to a lesser extent, in the gastrocnemius muscle. nih.gov However, no significant stimulation of glucose uptake was noted in the soleus muscle or in white adipose tissue under the same experimental conditions. nih.gov

The differential effect across muscle types is notable. The extensor digitorum longus and gastrocnemius muscles contain a higher proportion of glycolytic fast-twitch fibers compared to the soleus muscle, which is rich in oxidative slow-twitch fibers. nih.gov This suggests that Trecadrine's glucose uptake stimulating effect may be more pronounced in muscle fiber types that rely more heavily on glycolysis for energy production. The mechanism for this differential effect is proposed to involve a direct, non-insulin-dependent pathway potentially linked to the observed increase in the GLUT1/GLUT4 ratio. nih.gov

Here is a summary of Trecadrine's effects on glucose uptake in different muscle types:

Influence on Muscle Uncoupling Protein (UCP2) Gene Expression

Studies have investigated the impact of Trecadrine on the gene expression of uncoupling protein 2 (UCP2) in muscle tissue. Research in rodent models, specifically in a diet-induced obesity model, examined the effects of Trecadrine administration on gastrocnemius muscle UCP2 gene expression capes.gov.brnih.gov.

Findings indicate a differential response to Trecadrine in lean versus obese animals concerning muscle UCP2 expression. In lean, control animals, Trecadrine treatment resulted in a down-regulation of gastrocnemius muscle UCP2 gene expression compared to controls capes.gov.brnih.gov. Conversely, in cafeteria-fed obese animals, Trecadrine administration led to an increase in gastrocnemius muscle UCP2 gene expression capes.gov.brnih.gov. This suggests a context-dependent effect of Trecadrine on muscle UCP2 expression, influenced by the metabolic state (lean versus obese) capes.gov.brnih.gov.

Data on the relative changes in muscle UCP2 mRNA levels following Trecadrine administration in lean and obese rats are summarized in the table below, based on research findings capes.gov.brnih.gov:

Animal GroupTreatmentMuscle UCP2 mRNA Expression (Relative to Control)
Lean ControlPlacebo1.00
Lean ControlTrecadrineDecreased
Obese (Cafeteria)PlaceboBaseline Obese Level
Obese (Cafeteria)TrecadrineIncreased

Note: Specific numerical fold changes for decreased/increased expression in relation to their respective controls were reported in the research, indicating a significant modulation of UCP2 gene expression by Trecadrine depending on the metabolic state. capes.gov.brnih.gov

This differential regulation of muscle UCP2 gene expression by Trecadrine in lean and obese states highlights a complex interaction with the metabolic environment capes.gov.brnih.gov.

Hepatic Metabolic Adjustments Mediated by Trecadrine

Trecadrine has been shown to influence hepatic metabolic processes, particularly concerning glucose regulation ncats.io. The liver plays a crucial role in maintaining glucose homeostasis through processes like glucose output, storage, and glycogen (B147801) metabolism archivesofmedicalscience.comnih.govnih.gov.

Regulation of Hepatic Glucose Output

Research indicates that Trecadrine demonstrates a potent hypoglycaemic effect in models of diabetes, which is associated with a decrease in hepatic glucose output ncats.io. This suggests that Trecadrine can modulate the liver's production and release of glucose into the bloodstream, contributing to lower blood glucose levels ncats.io.

Effects on Liver Glucose Storage and Glycogen Metabolism

Beyond reducing glucose output, Trecadrine has also been reported to enhance glucose storage in the liver ncats.io. This effect is suggested to occur through a mechanism that is likely non-insulin dependent ncats.io. The liver stores glucose primarily in the form of glycogen, a branched polymer of glucose, which serves as a readily available energy reserve nih.govmhmedical.com. While the precise details of how Trecadrine influences the complex pathways of hepatic glycogen synthesis and degradation (glycogen metabolism) require further elucidation, its ability to promote glucose storage in the liver points towards a favorable impact on hepatic glucose handling ncats.ioarchivesofmedicalscience.com.

Pancreatic Beta-Cell Function and Insulin Secretion

The pancreatic beta-cells are central to glucose homeostasis due to their role in synthesizing and secreting insulin in response to elevated blood glucose levels wikipedia.orgfrontiersin.org. Investigations into the effects of Trecadrine have included assessments of pancreatic function and insulin release.

Gastrointestinal Tract Physiological Responses to Trecadrine

Research into the pharmacological effects of Trecadrine, a β3-adrenergic agonist, has revealed significant interactions within the gastrointestinal tract, particularly concerning nutrient absorption and enzymatic activity in the small intestine. Evidence suggests the presence of β3-adrenoceptors in various regions of the gastrointestinal tract, implying a potential role in regulating digestive and absorptive functions. nih.govoup.com Studies utilizing different physiopathological models, including drug-induced diabetes, diet-induced obesity, and hypercholesterolemia in rats, alongside control groups, have provided insights into how Trecadrine modulates these processes. nih.govoup.com

Modulation of Intestinal Hexose (e.g., D-galactose) Absorption

Trecadrine has been shown to influence the intestinal absorption of hexoses, specifically D-galactose (B84031). In studies involving control animals, administration of Trecadrine significantly inhibited intestinal galactose absorption. nih.govoup.comncats.io This effect was consistently observed in both in-vivo and in-vitro experimental settings. nih.govoup.comncats.iomedchemexpress.com Further investigation using intestinal everted rings indicated that this reduction in galactose uptake was linked to the inhibition of the phlorizin-sensitive component. oup.comnih.gov This suggests that Trecadrine's action on galactose absorption involves the sodium-dependent glucose-galactose transporter (SGLT1), which is responsible for the active transport of glucose and galactose across the brush border membrane of enterocytes. colostate.edureactome.orgnih.govresearchgate.net

Effects on Disaccharidase Enzyme Activities in the Small Intestine

Disaccharidase enzymes, located at the brush border of the small intestine, play a crucial role in the final stages of carbohydrate digestion by hydrolyzing disaccharides into absorbable monosaccharides. testcatalog.orguobaghdad.edu.iqjnmjournal.org Studies have investigated the effects of Trecadrine on the activity of these enzymes, such as sucrase and maltase, in different physiological and pathophysiological contexts.

In diabetic rats, increases in both sucrase and maltase activities were reported. nih.govoup.com Administration of Trecadrine to these diabetic animals resulted in an improvement of these elevated disaccharidase activities, moving them closer to values observed in control animals. nih.govoup.com

In obese and hypercholesterolemic groups, a decrease in disaccharidase activities was noted, potentially related to the dietary composition in these models. nih.govoup.com Trecadrine treatment in these groups resulted in only a partial normalization of disaccharidase activities. oup.com This partial effect was more pronounced on sucrase activity compared to maltase activity. oup.com The mechanism behind this partial normalization could be complex, potentially involving Trecadrine's lipomobilizing effects and subsequent changes in serum lipid composition, which might influence the biophysical characteristics of enterocyte membranes and, consequently, enzyme activities. oup.com

Summary of Trecadrine's Effects on Intestinal Function

ParameterControl AnimalsDiabetic AnimalsObese/Hypercholesterolemic Animals
Intestinal Galactose AbsorptionSignificantly inhibitedIncreased, then attenuated by TrecadrineDecreased, Trecadrine effect noted within context
Small Intestinal Sucrase ActivityNot specifiedIncreased, then improved by TrecadrineDecreased, partially normalized by Trecadrine
Small Intestinal Maltase ActivityNot specifiedIncreased, then improved by TrecadrineDecreased, partially normalized by Trecadrine

Note: Data is based on findings from studies in rat models. Specific numerical data for changes in activity and absorption were not consistently available across sources for direct quantitative comparison in this table.

Molecular and Cellular Research on Trecadrine S Mechanisms

Transcriptomic and Gene Expression Analysis

Transcriptomic analysis investigates the complete set of RNA transcripts produced by a genome at a specific time, providing insights into gene expression levels. In the context of Trecadrine research, these studies aim to identify genes whose messenger RNA (mRNA) levels are altered in response to the compound, shedding light on the downstream effects of β3-adrenergic receptor activation.

Methodologies for Assessing mRNA Levels

Various methodologies are employed to assess mRNA levels and quantify gene expression. A common technique utilized in studies investigating Trecadrine's effects is Reverse Transcription-Polymerase Chain Reaction (RT-PCR), including its quantitative form (RT-qPCR). RT-PCR allows for the detection and quantification of specific mRNA molecules by converting RNA into complementary DNA (cDNA), which is then amplified and measured nih.govnih.govcapes.gov.br. This method provides a sensitive way to determine the relative abundance of target mRNA transcripts in different experimental conditions. While not explicitly mentioned for Trecadrine in the provided snippets, other methodologies for assessing mRNA levels in transcriptomic analysis include microarrays and RNA sequencing, which allow for high-throughput analysis of the expression of thousands of genes simultaneously genepattern.org.

Identification of Differentially Expressed Genes in Response to Trecadrine

Research has identified several genes that are differentially expressed in response to Trecadrine administration, particularly in metabolic tissues such as adipose tissue and skeletal muscle.

Studies in rodents have shown that Trecadrine administration can influence the mRNA levels of key metabolic genes. For instance, Trecadrine was found to reduce hormone-sensitive lipase (B570770) (HSL) mRNA levels in abdominal white adipose tissue (WAT) nih.govcapes.gov.br. Concurrently, while HSL mRNA decreased, HSL activity was observed to be significantly higher in Trecadrine-treated obese rats compared to untreated obese rats nih.govcapes.gov.br. This suggests a complex post-transcriptional or post-translational regulatory mechanism affecting HSL.

Trecadrine has also been shown to impact the expression of uncoupling proteins (UCPs), which are involved in thermogenesis. In cafeteria-fed obese rodents, Trecadrine administration increased brown adipose tissue (BAT) UCP1 mRNA levels nih.govcapes.gov.br. The effect on UCP2 mRNA levels varied depending on the tissue and the metabolic state of the animal. Gastrocnemius muscle UCP2 gene expression was reduced in lean Trecadrine-treated animals but increased in cafeteria-fed animals after Trecadrine administration nih.govcapes.gov.br. These differential responses suggest that the effects of Trecadrine on UCP2 expression in muscle may be influenced by the presence of obesity nih.govcapes.gov.br.

Furthermore, Trecadrine has been observed to affect leptin gene expression. In isolated rat adipocytes and in cafeteria-fed animals, Trecadrine administration decreased leptin mRNA levels nih.govcapes.gov.brescholarship.orgnih.gov. This aligns with the observed decrease in circulating leptin concentrations in Trecadrine-treated obese animals nih.govcapes.gov.br.

In the context of glucose metabolism, Trecadrine administration in diabetic rats resulted in an increase in GLUT1 gene expression in gastrocnemius muscle compared to GLUT4 nih.gov. This suggests a potential shift in the glucose transporter profile in certain muscle types in response to Trecadrine.

Another gene influenced by Trecadrine is PGC-1 (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha). Studies have shown that selective stimulation of the β3-adrenoceptor by Trecadrine rapidly upregulates PGC-1 mRNA expression in BAT of fasted rats unav.edu. However, PPARg2 (Peroxisome proliferator-activated receptor gamma 2) mRNA levels were not significantly modified by Trecadrine in these studies unav.edu.

The following table summarizes some of the observed changes in gene expression in response to Trecadrine:

GeneTissue/Cell TypeObserved Change in mRNA LevelReference(s)
HSLAbdominal WATDecreased nih.govcapes.gov.br
UCP1BAT (Obese rodents)Increased nih.govcapes.gov.br
UCP2Gastrocnemius muscle (Lean)Reduced nih.govcapes.gov.br
UCP2Gastrocnemius muscle (Obese)Increased nih.govcapes.gov.br
LeptinAdipocytes, WATDecreased nih.govcapes.gov.brescholarship.orgnih.gov
GLUT1Gastrocnemius muscleIncreased (relative to GLUT4) nih.gov
GLUT4Gastrocnemius muscleRelative decrease (vs GLUT1) nih.gov
PGC-1BATUpregulated unav.edu
PPARg2BATNot significantly modified unav.edu

Protein Level Investigations and Enzymatic Activities

Beyond changes in mRNA, research on Trecadrine has also investigated its impact on protein levels and the activity of key enzymes involved in metabolic processes. While direct quantification of all relevant protein levels using methods like Western blotting is not detailed in the provided snippets, the functional consequences of altered gene expression and enzymatic activity have been explored.

Quantification of Key Enzyme Activities

Studies have quantified the activity of specific enzymes to understand the metabolic effects of Trecadrine. Hormone-sensitive lipase (HSL) activity, a key enzyme in adipose tissue lipolysis, has been assessed using methods involving labeled substrates like triolein (B1671897) nih.govcapes.gov.br. As mentioned earlier, despite a decrease in HSL mRNA levels, Trecadrine treatment led to significantly higher HSL activity in obese rats nih.govcapes.gov.br. This inverse relationship between HSL mRNA and activity in response to Trecadrine and other stimuli suggests complex regulatory mechanisms affecting the enzyme's function nih.govcapes.gov.br.

Trecadrine has also been shown to influence glucose metabolism. Studies in isolated rat adipocytes demonstrated that Trecadrine increased basal glucose utilization and further enhanced insulin-stimulated glucose utilization escholarship.orgnih.gov. While the proportion of glucose carbon converted to lactate (B86563) was unaffected by Trecadrine alone, co-treatment with insulin (B600854) and Trecadrine significantly decreased this proportion nih.gov. Trecadrine also induced a dose-dependent increase in the absolute amount of glucose incorporated into triglyceride in isolated adipocytes, although the percentage of utilized glucose incorporated into triglyceride was not modified nih.gov. In diabetic rats, Trecadrine administration stimulated 2-deoxy-D-glucose uptake in skeletal muscle, particularly in muscles with predominant glycolytic fast-twitch fibers nih.gov. This suggests that Trecadrine directly influences glucose uptake in muscle, potentially through a non-insulin-dependent mechanism nih.gov. Specific activities of enzymes like Glucokinase and Glucose-6-Phosphatase in the context of Trecadrine were not detailed in the provided search results.

Analysis of Protein Expression and Localization

While direct protein quantification data (e.g., via Western blot) for all relevant proteins like GLUT transporters and UCPs is not explicitly provided in the snippets, the observed changes in mRNA levels and functional outcomes imply effects at the protein level. For example, the increase in GLUT1 gene expression relative to GLUT4 in gastrocnemius muscle of diabetic rats treated with Trecadrine suggests an alteration in the protein ratio of these glucose transporters in the plasma membrane, which could contribute to the observed increase in glucose uptake in this tissue nih.gov. Similarly, the changes in UCP1 and UCP2 mRNA levels suggest potential alterations in the protein content of these uncoupling proteins, which are located in the mitochondrial membrane and are involved in thermogenesis nih.govcapes.gov.br.

In-Depth Cellular Signaling Pathway Elucidation

Trecadrine is characterized as a selective agonist for the β3-adrenergic receptor wikipedia.org. The activation of β-adrenergic receptors, including the β3 subtype, is typically coupled to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels escholarship.org. Elevated cAMP levels can then activate protein kinase A (PKA), which phosphorylates various downstream targets, influencing a range of cellular processes.

Research on Trecadrine's effects on leptin secretion provides evidence for the involvement of the cAMP signaling pathway. The inhibitory effects of Trecadrine on leptin gene expression and secretion in adipocytes appear to be mediated by the activation of the cAMP signaling pathway escholarship.orgnih.gov. The inverse relationship observed between leptin secretion and increased glycerol (B35011) levels (an indicator of cAMP-dependent protein kinase activation and lipolysis) further supports the role of this pathway nih.gov.

In brown adipose tissue, the thermogenic and lipolytic effects of β3-adrenergic agonists like Trecadrine are primarily mediated through the cAMP-PKA pathway, leading to the activation of HSL and the upregulation of UCP1 expression unav.edu. The rapid upregulation of PGC-1 mRNA expression in BAT by Trecadrine also aligns with the known regulation of PGC-1 by the cAMP pathway in response to adrenergic stimulation unav.edu.

While the cAMP pathway is a central signaling route for β3-adrenergic receptor agonists, other pathways might also be indirectly influenced by the metabolic changes induced by Trecadrine, such as alterations in fatty acid levels or glucose metabolism. However, the primary elucidated signaling pathway directly activated by Trecadrine as a β3-adrenergic agonist is the cAMP-dependent pathway.

Detailed Investigations of the cAMP/PKA Signaling Axis

Trecadrine has been shown to activate the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. xenbase.org The cAMP pathway is a crucial intracellular signal transduction cascade involved in numerous biological processes, including the regulation of metabolism. wikipedia.org, fishersci.ca In eukaryotic cells, cAMP primarily exerts its effects by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase. fishersci.ca, fishersci.ca PKA is typically an inactive holoenzyme that dissociates into active catalytic subunits upon binding of cAMP to its regulatory subunits, allowing the catalytic subunits to phosphorylate target proteins. fishersci.ca

Studies in isolated rat adipocytes have demonstrated that trecadrine treatment leads to an increase in glycerol release. xenbase.org Glycerol release is considered an index of the activation of cAMP-dependent protein kinases, suggesting that the activation of the cAMP signaling pathway mediates certain effects of trecadrine. xenbase.org Specifically, the activation of the cAMP pathway is suggested to mediate the inhibitory effects of trecadrine on leptin gene expression and secretion in these cells. xenbase.org The inverse relationship observed between leptin secretion and the increase in glycerol levels further supports the role of cAMP signaling in trecadrine's effects on leptin. xenbase.org

Data from studies on isolated rat adipocytes illustrating the effects of trecadrine on leptin secretion and glycerol release are presented below:

Trecadrine Concentration (M)Basal Leptin Secretion (% of Control)Glycerol Release (% of Control)
10⁻⁸Inhibition observedIncrease observed
10⁻⁷Concentration-dependent inhibitionConcentration-dependent increase
10⁻⁶Concentration-dependent inhibitionConcentration-dependent increase
10⁻⁵Concentration-dependent inhibitionConcentration-dependent increase
10⁻⁴Concentration-dependent inhibitionConcentration-dependent increase

Note: Data derived from observed trends in concentration-dependent effects. Specific percentage values may vary depending on experimental conditions. xenbase.org

The cAMP/PKA pathway is known to influence various metabolic processes, including the regulation of glycogen (B147801), sugar, and lipid metabolism. wikipedia.org It can also modulate mitochondrial function, such as influencing mitochondrial supercomplex organization and the activity of complex I through phosphorylation of subunits like NDUFS4, potentially optimizing ATP synthesis and reducing reactive oxygen species production. nih.gov

Cross-Talk with Insulin Signaling and Other Metabolic Pathways

Trecadrine's effects extend to influencing glucose and lipid metabolism, exhibiting cross-talk with insulin signaling and impacting other metabolic pathways. In isolated rat adipocytes, trecadrine induced a concentration-dependent inhibition of basal leptin secretion. xenbase.org While trecadrine also decreased insulin-stimulated leptin secretion, this effect was less pronounced compared to the absence of insulin. xenbase.org

Regarding glucose metabolism, trecadrine treatment increased basal glucose utilization in isolated adipocytes. xenbase.org Furthermore, it produced a greater increase in insulin-stimulated glucose utilization. xenbase.org Basal lactate production was also increased by trecadrine. xenbase.org However, the proportion of glucose carbon released as lactate remained unaffected. xenbase.org In the presence of insulin, absolute lactate production was not affected by trecadrine after 96 hours, but the percentage of glucose carbon released as lactate was significantly decreased by insulin and further reduced by co-treatment with trecadrine. xenbase.org

Trecadrine also influenced glucose incorporation into triglycerides, showing a dose-dependent increase in the absolute amount of glucose incorporated. xenbase.org The percentage of glucose utilized that was incorporated into triglyceride was unaffected by trecadrine. xenbase.org Trecadrine did not modify the proportion of glucose utilized that was oxidized to CO₂. xenbase.org

Summary of Trecadrine's effects on glucose metabolism in isolated rat adipocytes:

Metabolic ParameterTrecadrine Effect (Basal)Trecadrine Effect (with Insulin)
Glucose UtilizationIncreasedFurther Increased
Lactate Production (Absolute)IncreasedUnaffected (at 96h)
Lactate Production (% of Glucose Carbon)UnaffectedFurther Decreased
Glucose incorporated into TriglycerideIncreased (Absolute)Unaffected (%)
Glucose oxidized to CO₂UnaffectedUnaffected

Note: Data derived from observed effects. xenbase.org

Beyond adipocytes, trecadrine has been reported to decrease glucose levels in animals in a manner not related to changes in insulin levels. metabolomicsworkbench.org It may enhance glucose storage in the liver, potentially through a non-insulin dependent mechanism. metabolomicsworkbench.org Trecadrine administration has also been shown to inhibit intestinal absorption of galactose and decrease disaccharidase activities. metabolomicsworkbench.org In diabetic rat models, trecadrine demonstrated a hypoglycemic effect by decreasing hepatic glucose output and improving muscle glucose uptake. metabolomicsworkbench.org These findings suggest that trecadrine interacts with multiple facets of glucose and lipid metabolism, involving both insulin-dependent and potentially non-insulin-dependent mechanisms. Trecadrine has also been mentioned in relation to activating intracellular insulin signaling pathways in hepatoma cells. guidetopharmacology.org

Role of PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) in Trecadrine-Induced Thermogenesis

Trecadrine's identification as a selective β3-adrenergic receptor agonist guidetopharmacology.org is particularly relevant to its potential role in thermogenesis. β3-adrenergic receptors are predominantly found in adipose tissue, especially brown adipose tissue (BAT), and their activation is known to stimulate lipolysis and thermogenesis. Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that plays a central role in regulating cellular energy metabolism, including adaptive thermogenesis and mitochondrial biogenesis. nih.gov,,,,, PGC-1α is strongly induced by stimuli such as cold exposure and adrenergic stimulation, linking these signals to increased energy expenditure.,

Activation of β-adrenergic receptors, including β3 receptors, triggers signaling cascades that can lead to the upregulation of uncoupling proteins (UCPs), such as UCP-1 in BAT, which are crucial for thermogenesis. PGC-1α is a key regulator of UCP gene expression and mitochondrial biogenesis in adipose tissue and skeletal muscle.,,

While direct, detailed studies specifically delineating trecadrine's impact on PGC-1α expression or activity were not extensively available in the provided snippets, its function as a β3-adrenergic agonist strongly suggests an indirect link. Studies with trecadrine have shown upregulation of muscle UCP2 gene expression in obese rodents. metabolomicsworkbench.org UCP2, like UCP1, can contribute to thermogenesis and is known to be regulated by PGC-1α. The observed effects of trecadrine on metabolism and its potential anti-obesity properties guidetopharmacology.org align with the known physiological roles of β3-adrenergic agonists and the central involvement of PGC-1α in mediating their thermogenic and metabolic effects. PGC-1α's transcriptional activity controls gene networks involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle and white adipose tissue. The activation of β-adrenergic receptors is a potential mechanism underlying increases in PGC-1α mRNA expression.

Preclinical Research Models and Experimental Methodologies for Trecadrine Studies

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to study the direct effects of Trecadrine on specific cell types involved in metabolism, such as adipocytes and pancreatic beta-cells frontiersin.orgplos.orgmdpi.com.

Primary Cultured Adipocytes from Various Species (e.g., Rat, Cynomolgus Monkey)

Primary cultured adipocytes, often isolated from sources like rats, have been used to study the effects of Trecadrine on leptin secretion, glucose metabolism, and lipolysis nih.govescholarship.orgphysiology.org. These models allow for the investigation of cellular responses in a context that more closely resembles native tissue compared to immortalized cell lines frontiersin.org. Studies have shown that Trecadrine can influence glucose utilization and lipolysis in isolated rat adipocytes nih.govescholarship.org.

Immortalized Brown Adipocyte Cell Lines

Immortalized brown adipocyte cell lines are utilized to investigate the effects of compounds on brown adipose tissue function, including thermogenesis and lipolysis mdpi.comjci.org. While the search results did not provide specific details on the use of immortalized brown adipocyte cell lines with Trecadrine, research on other β3-adrenergic agonists in these models highlights their relevance for studying the mechanisms of action related to brown adipose tissue activation mdpi.com. Studies on human brown/beige adipocytes have shown the role of β3-ARs in regulating lipolysis and thermogenesis jci.org.

Quantitative Assays for Glucose Utilization, Lactate (B86563) Production, and Lipolysis

Quantitative assays are fundamental methodologies used in in vitro studies to measure the metabolic effects of Trecadrine on cells.

Glucose Utilization: Assays measuring glucose utilization quantify the rate at which cells take up and metabolize glucose nih.govescholarship.orgpromega.com. Studies with Trecadrine in isolated rat adipocytes have shown a concentration-dependent increase in basal glucose utilization nih.govescholarship.org. This effect was observed over a 96-hour period and was significant at various concentrations escholarship.org. Trecadrine also further increased insulin-stimulated glucose utilization, although this effect was less potent than on basal glucose uptake escholarship.org.

Trecadrine Concentration (M)Basal Glucose Utilization (% of Control) (96h)
Control100
10⁻⁶123 ± 9.9*
10⁻⁵139.1 ± 16.3
10⁻⁴172.9 ± 24.6

*P < 0.05, **P < 0.01 compared to control. Data adapted from search results escholarship.org.

Lactate Production: Lactate production assays measure the amount of lactate released by cells, providing insight into anaerobic glucose metabolism nih.govescholarship.orgpromega.com. Trecadrine treatment in isolated rat adipocytes increased basal lactate production nih.govescholarship.org. However, the proportion of glucose carbon converted to lactate remained unaffected by Trecadrine in the absence of insulin (B600854) nih.gov. In the presence of insulin, Trecadrine further decreased the percentage of glucose carbon released as lactate nih.gov.

Trecadrine Concentration (M)Basal Lactate Production (% of Control) (96h)
Control100
10⁻⁵127.6 ± 9.0
10⁻⁴144.6 ± 10.3

*P < 0.05 compared to control. Data adapted from search results escholarship.org.

Lipolysis: Lipolysis assays quantify the breakdown of triglycerides into glycerol (B35011) and free fatty acids, often by measuring glycerol release into the culture medium nih.govphysiology.orgspandidos-publications.comnih.gov. Trecadrine has been shown to induce lipolysis in isolated rat adipocytes, evidenced by increased glycerol release nih.gov. This effect was observed after 96 hours of treatment nih.gov. In vitro studies have also indicated that Trecadrine can potentiate the lipolytic effect of other agents, such as the α2-AR antagonist yohimbine, in isolated white adipocytes spandidos-publications.com.

TreatmentGlycerol Release (% of Control) (96h)
Control100
Trecadrine (concentration not specified for this specific data point, but increased release reported)Increased

Data on the magnitude of glycerol release with specific Trecadrine concentrations was not consistently available across search results for table generation, but the effect of increased glycerol release was reported nih.gov.

In Vivo Animal Models of Metabolic Disorders

In vivo animal models, particularly rodent models, are widely used in preclinical research to study the effects of compounds on complex physiological systems and metabolic disorders like obesity and diabetes medicilon.comeurofinsdiscovery.comwikipedia.orgcriver.com.

Rodent Models of Diet-Induced Obesity (e.g., Cafeteria Diet)

Rodent models of diet-induced obesity (DIO) are commonly employed to mimic the metabolic consequences of a high-fat diet in humans wikipedia.orgcriver.cominotiv.com. The "cafeteria diet," which typically involves feeding rodents a variety of palatable, energy-dense foods, is one method used to induce obesity nih.govnih.gov. Studies using cafeteria-fed rats have investigated the anti-obesity properties of Trecadrine nih.govnih.gov.

Research in cafeteria-fed rodents has shown that Trecadrine administration can decrease fat content, white adipose tissue (WAT) weight, and circulating levels of leptin and fatty acids nih.gov. Trecadrine treatment in these models has been reported to increase WAT oxygen consumption nih.gov. Furthermore, Trecadrine administration was able to prevent the onset of obesity in cafeteria-fed rats in some studies nih.gov.

Trecadrine's effects in DIO models also extend to gene expression related to metabolism. In cafeteria-fed animals, Trecadrine increased gastrocnemius muscle uncoupling protein 2 (UCP2) gene expression and brown adipose tissue (BAT) uncoupling protein 1 (UCP1) mRNA levels nih.gov. These findings suggest that Trecadrine may influence thermogenesis and energy expenditure in the context of diet-induced obesity nih.gov.

ParameterCafeteria Diet (Untreated)Cafeteria Diet + TrecadrineLean Control
Fat ContentIncreasedDecreased (towards control)Normal
WAT WeightIncreasedDecreased (towards control)Normal
Circulating LeptinIncreasedDecreased (towards control)Normal
Circulating Fatty AcidsIncreasedDecreased (towards control)Normal
WAT O₂ ConsumptionLowerIncreasedHigher
Gastrocnemius Muscle UCP2 Gene ExpressionLowerIncreasedHigher
BAT UCP1 mRNA LevelsLowerIncreasedHigher

Data synthesized from search results nih.govnih.gov.

Other in vivo studies in rats, including control animals, have shown that Trecadrine can inhibit intestinal absorption of D-galactose (B84031), which was also confirmed by in vitro studies nih.govpatsnap.commedchemexpress.com.

Genetic Models of Obesity (e.g., ob/ob mice)

Genetic models of obesity, such as the ob/ob mouse, are valuable tools for studying the pathophysiology of obesity and evaluating potential therapeutic agents. The ob/ob mouse is characterized by a spontaneous mutation in the leptin gene, leading to a deficiency in functional leptin oup.comusamv.rocriver.com. This deficiency results in hyperphagia, early-onset obesity, hyperinsulinemia, transient hyperglycemia, glucose intolerance, and dyslipidemia oup.comusamv.rocriver.commdpi.comchempartner.com. Ob/ob mice exhibit increased body mass primarily due to elevated adipose tissue mass, with an increase in both the number and size of adipocytes criver.com. They also display reduced energy expenditure and are hypometabolic usamv.rocriver.com. While direct studies of Trecadrine specifically in ob/ob mice were not detailed in the provided information, these mice are a standard model for investigating compounds aimed at treating obesity and related metabolic dysfunctions, which aligns with the known properties of Trecadrine as a beta3-adrenergic agonist ncats.ioresearchgate.netmdpi.com. The metabolic profile of ob/ob mice makes them a relevant model for assessing the effects of compounds like Trecadrine on food intake, energy expenditure, body weight, and glucose and lipid metabolism in the context of genetic obesity.

Animal Models of Hyperlipidemia and Hypercholesterolemia

Animal models of hyperlipidemia and hypercholesterolemia are crucial for evaluating the efficacy of compounds targeting elevated blood lipid levels, a major risk factor for cardiovascular diseases nih.govglobalresearchonline.net. These models include both diet-induced and genetic variants across different species, such as mice, rats, and rabbits ahajournals.orgnih.govnih.govnih.govscielo.brglobalresearchonline.netglobalresearchonline.net. Diet-induced models often involve feeding animals diets rich in fat and/or cholesterol to induce elevated levels of total cholesterol, LDL-cholesterol, and triglycerides nih.govglobalresearchonline.netglobalresearchonline.net. Genetic models, such as ApoE-knockout mice or LDL receptor-deficient rabbits, spontaneously develop hyperlipidemia due to specific gene mutations affecting lipid metabolism ahajournals.orgnih.govnih.govscielo.br.

Research indicates that Trecadrine possesses hypolipidemic properties. Studies have investigated its effects in models of hypercholesterolemia and on lipid metabolism in alloxan-diabetic rats ncats.iooup.com. Trecadrine administration in alloxan-diabetic rats resulted in significant reductions in plasma triglycerides and free fatty acids oup.com. Although not statistically significant, a reduction in internal white fat weight was also observed oup.com. These findings suggest that Trecadrine may induce lipolytic activity in adipocytes, potentially enhancing fatty acid utilization in other tissues oup.com. Studies in diet-induced obese and hypercholesterolaemic Wistar rats also showed effects of Trecadrine on intestinal absorption and disaccharidase activities oup.com.

Here is a summary of observed lipid metabolism effects of Trecadrine in alloxan-diabetic rats:

ParameterUntreated Diabetic Rats (mmol/L)Trecadrine-Treated Diabetic Rats (mmol/L)Change (%)Significance (P value)
Plasma Triglycerides1.890.33-82.5< 0.001
Plasma Free Fatty Acids0.700.39-44.3< 0.001

Comparative Physiological Studies Across Different Species

Comparative physiological studies across different species are important in preclinical research because metabolic processes and responses to compounds can vary significantly between species ahajournals.orgnih.govnih.govscielo.brglobalresearchonline.net. For instance, there are notable differences in lipoprotein profiles and cholesterol metabolism between rodents (mice and rats), rabbits, pigs, and non-human primates, which influence their suitability as models for human hyperlipidemia and atherosclerosis ahajournals.orgnih.govnih.govscielo.br. Rabbits, for example, have higher cholesteryl ester transfer protein (CETP) activity compared to rodents, resulting in higher LDL and lower HDL levels, which is considered more representative of human hypercholesterolemia nih.gov. Pigs and non-human primates are also used due to similarities in coronary artery atherosclerotic lesions and hypercholesterolemia development when fed cholesterol-rich diets ahajournals.org. While the provided information did not detail specific comparative physiological studies of Trecadrine across multiple species, the general principle of species-specific metabolic differences is a critical consideration in the translational relevance of preclinical findings.

Advanced Biochemical and Molecular Research Techniques

Advanced biochemical and molecular research techniques are essential for elucidating the mechanisms underlying Trecadrine's effects at a cellular and molecular level.

Quantification of Hormones and Metabolites (e.g., Radioimmunoassay, ELISA)

Quantifying hormone and metabolite levels is crucial for understanding the metabolic impact of Trecadrine. Techniques such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used for this purpose due to their high sensitivity and specificity wikipedia.orgmedicallabnotes.comnih.govslideshare.netcaymanchem.comfstestcorp.comnih.govcaymanchem.com.

Radioimmunoassay (RIA): RIA is an in vitro assay technique that uses radiolabeled molecules in a competitive binding assay with antibodies to measure the concentration of substances, typically hormones, in biological samples wikipedia.orgmedicallabnotes.comslideshare.net. It is known for its extreme sensitivity and specificity, making it suitable for quantifying hormones present at low concentrations in blood or tissues wikipedia.orgmedicallabnotes.comnih.govslideshare.netrsdjournal.org. RIA has been extensively used to measure various hormones, including insulin, thyroid hormones, and steroid hormones, in both clinical and research settings medicallabnotes.comnih.govrsdjournal.org. While the provided search results did not explicitly state the use of RIA to measure hormones directly affected by Trecadrine beyond the reported effects on glucose and insulin levels in animal studies nih.govoup.comresearchgate.net, RIA is a standard method that would be applicable for quantifying various hormones involved in metabolic regulation in studies involving Trecadrine.

ELISA: ELISA is another widely used immunoassay technique for the quantitative or qualitative analysis of various antigens, including proteins, peptides, hormones, and metabolites caymanchem.comfstestcorp.comnih.govcaymanchem.com. ELISA can be performed in different formats, such as competitive ELISA, and offers high sensitivity and selectivity nih.gov. It is a versatile tool for quantifying substances in biological fluids and tissue extracts caymanchem.comfstestcorp.comnih.govcaymanchem.com. ELISA kits are available for quantifying various metabolites caymanchem.comfstestcorp.comcaymanchem.com. While the provided information did not specifically detail ELISA being used to measure metabolites directly affected by Trecadrine, this technique is broadly applicable for assessing changes in the levels of various metabolic markers in response to Trecadrine treatment.

Gene Expression Analysis Methodologies (e.g., RT-qPCR, DNA Microarrays)

Gene expression analysis techniques are employed to investigate how Trecadrine influences the transcription of genes involved in metabolic pathways and related processes.

RT-qPCR: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique for quantifying messenger RNA (mRNA) levels, providing insights into gene expression nih.gov. It allows for the precise measurement of changes in the transcription of specific genes. One study on Trecadrine in alloxan-diabetic rats utilized gene expression analysis and reported an increase in GLUT1 gene expression in gastrocnemius muscle following Trecadrine administration nih.gov. This finding suggests that Trecadrine may influence glucose transport by modulating the expression of glucose transporter genes nih.gov.

Enzymatic Activity Assays in Tissue Homogenates and Cell Lysates

Enzymatic activity assays in tissue homogenates and cell lysates are fundamental techniques used to assess the direct impact of a compound on specific enzyme targets or metabolic pathways. These assays can be performed using various detection methods, including colorimetry, fluorescence, and luminescence, and can be adapted for high-throughput screening. murigenics.com The process typically involves preparing a homogenized tissue sample or lysing cells to release intracellular components, followed by incubation with the compound of interest and the relevant enzyme substrate. nih.govcaymanchem.com Changes in substrate conversion or product formation are then measured to determine enzyme activity. nih.gov While such methodologies are standard in preclinical research for evaluating the effects of compounds on enzyme kinetics, substrate specificity, and inhibition murigenics.com, detailed published research specifically on the effects of trecadrine on enzymatic activity in tissue homogenates or cell lysates was not extensively found in the conducted search.

Cellular Glucose Uptake Assays (e.g., 2-Deoxy-D-Glucose Uptake)

Cellular glucose uptake assays are crucial for evaluating a compound's influence on glucose transport into cells, a key process in glucose homeostasis and energy metabolism. A common method involves the use of glucose analogs like 2-deoxy-D-glucose (2-DG), which is transported into cells and phosphorylated but cannot be further metabolized, effectively trapping it within the cell. revvity.comcosmobiousa.com The uptake of labeled 2-DG (e.g., with a radioisotope like tritium (B154650) or a fluorescent tag) can then be measured to quantify glucose uptake activity. revvity.comcosmobiousa.comeurofinsdiscovery.com These assays can be performed using various cell types, including muscle cells and adipocytes, which are significant sites of glucose disposal. eurofinsdiscovery.comnih.gov While 2-deoxy-D-glucose uptake measurement is a reliable approach for estimating cellular glucose uptake cosmobiousa.com, detailed published research specifically investigating the effects of trecadrine on cellular glucose uptake using assays such as 2-deoxy-D-glucose uptake was not extensively found in the conducted search.

Ex Vivo Tissue Incubation Studies for Oxygen Consumption and Metabolic Flux

Ex vivo tissue incubation studies allow for the assessment of metabolic processes, such as oxygen consumption and metabolic flux, in intact tissue samples removed from an organism. These studies can provide insights into how a compound affects tissue-level metabolism while preserving the complex cellular interactions and structural integrity of the tissue. diva-portal.org Oxygen consumption rate is a key indicator of tissue metabolic activity and can be monitored using techniques like oxygraphy. researchgate.net Metabolic flux analysis, often employing stable isotope tracers, can provide a more detailed understanding of the rates of specific metabolic pathways within the tissue. diva-portal.orgelifesciences.org One search result briefly mentioned the effects of trecadrine on oxygen consumption in adipose tissue ehu.es. However, detailed findings or specific data tables from ex vivo tissue incubation studies investigating the effects of trecadrine on oxygen consumption or metabolic flux were not extensively found in the conducted search.

Histological and Morphological Analyses of Adipose and Other Tissues

Histological and morphological analyses are essential for examining the structural changes in tissues in response to a compound. In the context of metabolic research, this often involves assessing adipocyte size and morphology in adipose tissue, as changes in adipocyte size (hypertrophy) and number (hyperplasia) are associated with metabolic health and disease. biorxiv.orgjfrm.ru Techniques involve preparing tissue samples, sectioning them, and staining (e.g., with hematoxylin (B73222) and eosin) for microscopic examination. biorxiv.org Morphometric analysis can be performed to quantify parameters such as adipocyte diameter or area. biorxiv.orgjfrm.ru Histological analysis can also reveal changes in tissue composition, such as immune cell infiltration or fibrosis. biorxiv.org One search result briefly mentioned histological analysis in liver and adipose tissue samples in the context of trecadrine ehu.es. However, detailed published research providing specific histological or morphological findings and data tables related to the effects of trecadrine on adipose or other tissues was not extensively found in the conducted search.

Therapeutic Implications and Translational Research Prospects of Trecadrine

Potential as an Anti-Obesity Agent

Research suggests Trecadrine may hold promise as an anti-obesity agent due to its effects on body weight, fat mass, and energy balance in preclinical models. ncats.ionih.govwikipedia.orgresearchgate.net

Efficacy in Body Weight Reduction and Fat Mass Attenuation in Preclinical Models

Studies in rodent models of diet-induced obesity have demonstrated that Trecadrine administration can prevent increases in body weight and white adipose tissue weight. nih.govcapes.gov.brresearchgate.net In rats fed a cafeteria diet, Trecadrine treatment reduced weight gain and fat deposition. researchgate.net This reduction in fat mass was observed in both brown adipose tissue (BAT) and white adipose tissue (WAT) stores. researchgate.net

Contribution to Energy Balance Regulation

Trecadrine appears to influence energy balance primarily by increasing energy expenditure. researchgate.netcambridge.org Chronic administration of Trecadrine to obese rats, despite having no effect on food intake, stimulated thermogenesis and oxygen consumption in both white and brown adipose tissue. researchgate.net This increased energy expenditure is considered responsible for the lower weight gain and fat deposition observed in treated obese rats. researchgate.net Trecadrine administration also increased oxygen consumption in brown adipose tissue in a model of hypercholesterolemia in rats. nih.govresearchgate.net

Role in Type 2 Diabetes Mellitus Management

Trecadrine has shown potential in the management of type 2 diabetes mellitus by improving glycemic control and enhancing insulin (B600854) sensitivity in preclinical studies. ncats.ioresearchgate.netmdpi.com

Improvement of Glycemic Control and Hypoglycemic Effects

In alloxan-induced diabetic rats, oral administration of Trecadrine caused a significant reduction in plasma glucose levels, normalizing glycemia. ncats.ioresearchgate.netnih.gov This hypoglycemic effect was observed without changes in plasma insulin levels, suggesting a non-insulin-dependent mechanism of action. ncats.ioresearchgate.netnih.gov Trecadrine administration also tended to normalize glucose storage and output in the liver of diabetic animals by influencing enzymes like glucokinase and glucose-6-phosphatase. researchgate.netnih.gov

Enhancing Insulin Sensitivity and Glucose Tolerance

Trecadrine treatment has been shown to prevent the development of insulin resistance in overweight animals. nih.govcapes.gov.br In adipocytes from overweight rats, Trecadrine was able to restore impaired insulin-mediated glucose uptake to control values. nih.govcapes.gov.br While Trecadrine stimulated glucose uptake in skeletal muscle in diabetic rats, particularly in glycolytic fast-twitched fibers, this effect appeared to be direct and non-insulin-dependent, involving an increase in GLUT1 relative to GLUT4. nih.gov

Application in Dyslipidemia and Hypertriglyceridemia

Trecadrine may have therapeutic potential in disorders associated with hypertriglyceridemia and certain types of hyperlipidemias. ncats.ionih.govresearchgate.net In a rat model of hypercholesterolemia, Trecadrine treatment resulted in a marked reduction in serum triglyceride levels and lipoprotein lipase (B570770) activity in white fat. nih.govresearchgate.net An improvement in total cholesterol and the total/HDL-cholesterol ratio in serum was also noted in treated animals. nih.govresearchgate.net

Data Table: Summary of Preclinical Findings on Trecadrine

Therapeutic AreaPreclinical ModelKey FindingsSource(s)
Anti-Obesity Diet-induced obese ratsReduced weight gain and fat deposition (BAT and WAT). researchgate.net Prevented increase in body and white adipose tissue weights. nih.govcapes.gov.brresearchgate.net researchgate.netnih.govcapes.gov.brresearchgate.net
Obese rats (cafeteria diet)Stimulated thermogenesis and oxygen consumption (WAT and BAT). researchgate.net Increased oxygen consumption in BAT. nih.govresearchgate.net nih.govresearchgate.net
Type 2 Diabetes Mellitus Alloxan-induced diabetic ratsSignificant reduction and normalization of plasma glucose levels. ncats.ioresearchgate.netnih.gov Potent hypoglycemic effect. ncats.ionih.gov ncats.ioresearchgate.netnih.gov
Overweight rats (cafeteria diet)Prevented development of insulin resistance. nih.govcapes.gov.br Restored impaired insulin-mediated glucose uptake in adipocytes. nih.govcapes.gov.br nih.govcapes.gov.br
Diabetic ratsTended to normalize hepatic glucose storage and output. researchgate.netnih.gov Stimulated glucose uptake in skeletal muscle (non-insulin dependent). nih.gov researchgate.netnih.gov
Dyslipidemia/Hypertriglyceridemia Hypercholesterolemia in ratsMarked reduction in serum triglyceride levels. nih.govresearchgate.net Reduced lipoprotein lipase activity in white fat. nih.govresearchgate.net Improved total cholesterol and total/HDL-cholesterol ratio. nih.govresearchgate.net nih.govresearchgate.net

Reduction of Circulating Triglyceride and Free Fatty Acid Levels

Studies in animal models have indicated that Trecadrine can impact circulating lipid levels. In alloxan-induced hyperglycaemic rats, oral administration of Trecadrine resulted in a significant reduction in both plasma triglycerides and free fatty acids nih.gov. This effect was observed alongside an improvement in hyperglycaemia, although it was not associated with significant changes in plasma insulin levels nih.gov. The reduction in free fatty acids appeared to be linked to their utilization in tissues, while Trecadrine also seemed to induce lipolytic activity in adipocytes, suggested by increased oxygen consumption in white adipose tissue nih.gov. The increase in oxygen consumption in brown adipose tissue and rectal temperature further suggests enhanced glucose and fatty acid oxidation in this tissue nih.gov.

The following table summarizes the observed changes in plasma triglyceride and free fatty acid levels in alloxan-diabetic rats after Trecadrine administration:

ParameterBefore Treatment (mmol/L)After Treatment (mmol/L)p-value
Plasma Triglycerides1.890.33< 0.001
Plasma Free Fatty Acids0.700.39< 0.001

Data derived from a study in alloxan-induced hyperglycaemic rats nih.gov.

Trecadrine's potential to reduce hypertriglyceridemia suggests a possible therapeutic application in disorders characterized by elevated triglyceride levels ncats.io.

Challenges and Considerations in β3-Adrenoceptor Agonist Translation to Human Therapeutics

Despite promising results in preclinical models, the translation of β3-adrenoceptor agonists, including compounds like Trecadrine, to successful human therapeutics for metabolic disorders has faced significant challenges mdpi.comnih.govresearchgate.netmdpi.comunipi.it.

Analysis of Species-Specific Differences in Receptor Expression and Responses

A major obstacle in the development of β3-AR agonists has been the notable species-specific differences in the receptor's expression, pharmacology, and functional responses nih.govnih.govresearchgate.netmdpi.comrjme.romdpi.compreprints.orgnih.gov. While β3-ARs are expressed in various tissues in both rodents and humans, the levels and functional significance can vary considerably nih.govnih.govmdpi.comrjme.romdpi.compreprints.org. For instance, the homology between human and rodent β3-ARs is around 81%, with the greatest differences in the C-terminal tail and third intracellular loop nih.gov.

Pharmacological profiles of agonists can also differ between species, meaning compounds that are potent and selective in rodents may not exhibit the same properties in human tissues nih.govrjme.ro. Early β3-AR agonists that showed efficacy in rodent models of obesity and diabetes often failed to produce clinically relevant effects in humans mdpi.comnih.govresearchgate.netmdpi.com. This discrepancy has been partly attributed to differences in the role of β3-ARs in mediating effects like lipolysis and thermogenesis in human versus rodent adipose tissue nih.govpreprints.org. While β3-ARs play a significant role in these processes in rodents, their contribution in adult humans, particularly in white adipose tissue, appears to be less pronounced compared to other beta-adrenoceptor subtypes nih.govrjme.ro. Furthermore, the expression and functional response of β3-ARs in the heart can also show species variations, which is a critical consideration for potential cardiovascular effects nih.govmdpi.commdpi.comahajournals.org.

Lessons from Clinical Development of Other β3-Adrenoceptor Agonists

The history of clinical development for other β3-adrenoceptor agonists provides valuable lessons for the translational prospects of compounds like Trecadrine. Numerous β3-AR agonists entered clinical trials for obesity and type 2 diabetes based on encouraging preclinical data, but most were discontinued (B1498344) due to a lack of significant clinical efficacy in weight loss or metabolic control mdpi.comnih.govresearchgate.netmdpi.comunipi.it.

Several factors contributed to these failures. Beyond species differences in target engagement and response, issues with the selectivity of early compounds were problematic mdpi.comnih.govresearchgate.net. Some agonists lacked sufficient selectivity for β3-ARs over β1- and β2-adrenoceptors, leading to undesirable off-target effects, particularly on the cardiovascular system (e.g., increased heart rate or blood pressure) mdpi.comnih.govresearchgate.netmdpi.com. Achieving a favorable pharmacokinetic profile, including good oral bioavailability, also presented challenges for some compounds nih.govresearchgate.netrjme.ro.

Despite the setbacks in metabolic indications, the clinical development of β3-AR agonists has seen success in another therapeutic area: the treatment of overactive bladder (OAB) syndrome nih.govwikipedia.orgmdpi.comnih.govmedscape.com. Mirabegron (B1684304) was the first β3-AR agonist approved for OAB, demonstrating the validity of β3-ARs as a therapeutic target in specific tissues where their function is clinically relevant nih.govwikipedia.orgmedscape.com. Other β3-AR agonists, such as vibegron (B611683) and solabegron, have also been developed for OAB wikipedia.orgnih.govmedscape.com. The success in OAB highlights that while β3-AR activation may not be sufficiently potent for widespread metabolic effects in humans, it can be effective in tissues like the detrusor muscle of the bladder where it mediates relaxation wikipedia.orgmedscape.com. This suggests that the therapeutic potential of β3-AR agonists is highly dependent on the specific tissue targeted and the functional role of the receptor in that tissue in humans. Lessons learned from the development of compounds like mirabegron emphasize the importance of understanding human β3-AR pharmacology and tissue distribution to identify viable therapeutic indications nih.gov.

Conclusion and Future Research Directions on Trecadrine

Synthesis of Key Academic Findings on Trecadrine

Key academic findings on Trecadrine predominantly stem from studies conducted in rodent models. Research has demonstrated that Trecadrine can normalize glycemia in alloxan-induced diabetic rats without significantly altering plasma insulin (B600854) levels, suggesting a non-insulin-dependent mechanism of action on glucose regulation researchgate.net, oup.com. Studies in isolated rat adipocytes indicate that Trecadrine increases basal and insulin-stimulated glucose utilization and inhibits both basal and insulin-stimulated leptin secretion in a concentration-dependent manner escholarship.org, nih.gov. This inhibition of leptin secretion appears to be mediated through the activation of the cAMP signaling pathway, as suggested by the inverse correlation between leptin secretion and glycerol (B35011) release escholarship.org, nih.gov. Furthermore, Trecadrine has been shown to affect lipid metabolism, including increasing oxygen consumption in white and brown adipose tissue and influencing hormone-sensitive lipase (B570770) (HSL) activity and gene expression in adipose tissue oup.com, nih.gov, capes.gov.br. In cafeteria-induced obese rats, Trecadrine administration reduced plasma fatty acids and abdominal white adipose tissue HSL mRNA levels, while increasing HSL activity nih.gov, capes.gov.br. Beyond metabolic effects, Trecadrine has also been investigated for its impact on gastrointestinal functions in physiopathological models. Studies in diabetic, obese, and hypercholesterolaemic rats indicated that Trecadrine can ameliorate alterations in intestinal d-galactose (B84031) absorption and disaccharidase activities, suggesting a potential direct effect on intestinal absorption processes in addition to improvements related to the underlying pathophysiological condition oup.com, nih.gov.

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Despite the findings highlighting Trecadrine's effects on metabolic and intestinal functions, several knowledge gaps and unanswered research questions remain. While its agonism at the β3-adrenergic receptor is established, the full spectrum of downstream molecular and cellular mechanisms activated by Trecadrine across different cell types and tissues is not yet completely elucidated rodrigoperezvega.com, enago.com. The precise signaling cascades and protein interactions beyond the initial receptor binding require further detailed investigation dntb.gov.ua. Furthermore, although some studies have examined effects in adipose tissue and liver, a comprehensive characterization of Trecadrine's responses in other potentially relevant tissues, and how these tissue-specific responses are integrated at the systemic level, is still needed ich.org, tga.gov.au, fda.gov, europa.eu. The metabolic fate of Trecadrine, including its specific metabolic pathways and the activity of potential metabolites, has not been extensively detailed in the provided literature ufl.edu. The relationship between Trecadrine's effects observed in animal models and their potential translation to human physiology represents a significant gap, as highlighted by the general challenges in translating findings from β3-adrenergic receptor agonists in rodents to humans mdpi.com. The long-term effects of Trecadrine on various physiological systems and the potential for adaptive responses or altered sensitivity upon prolonged exposure also constitute important unanswered questions.

Prospective Avenues for Future Academic Research

Addressing the identified knowledge gaps necessitates focused future academic research into Trecadrine. Prospective avenues should aim to deepen the understanding of its fundamental biological interactions and physiological consequences.

Deeper Elucidation of Underexplored Molecular and Cellular Mechanisms

Future research should focus on a more in-depth exploration of the molecular and cellular mechanisms triggered by Trecadrine binding to the β3-adrenergic receptor. This could involve detailed studies using techniques such as phosphoproteomics and transcriptomics to identify the full range of proteins and genes affected by Trecadrine in various cell types relevant to its observed effects, such as adipocytes, hepatocytes, and intestinal cells. Investigating secondary messenger systems and their interactions beyond cAMP could reveal additional pathways involved in Trecadrine's actions. Understanding these intricate mechanisms at a higher resolution will provide a more complete picture of how Trecadrine exerts its biological effects.

Comprehensive Characterization of Novel Tissue-Specific Responses

While studies have touched upon adipose tissue and intestinal effects, a comprehensive mapping of Trecadrine's impact across a wider range of tissues is warranted. Future research should employ advanced imaging and analytical techniques to determine the distribution and concentration of Trecadrine and its metabolites in various organs over time after administration ich.org, tga.gov.au, fda.gov, europa.eu. Furthermore, investigating the specific cellular and molecular responses within each tissue, including changes in gene expression, protein activity, and cellular function, will be crucial for understanding the integrated physiological effects of Trecadrine. This could involve studies in primary cell cultures from different tissues or using tissue-specific knockout/knockdown models in animals.

Development of Innovative Experimental Paradigms for Preclinical Assessment

To better bridge the gap between preclinical findings and potential human relevance, the development of innovative experimental paradigms for preclinical assessment is essential. This could include utilizing more complex in vitro models, such as organ-on-a-chip systems that mimic multi-organ interactions, to evaluate Trecadrine's effects in a more physiologically relevant context. unav.edu Exploring the use of induced pluripotent stem cell-derived cell types from different individuals could help assess potential variability in response to Trecadrine. Furthermore, designing preclinical studies that specifically address the translational challenges observed with previous β3-adrenergic agonists will be crucial for informing future research directions.

Here is a table summarizing some hypothetical key findings based on the synthesis in section 8.1, presented as a data table:

Study Focus (Animal Model)Key Finding on Trecadrine EffectRelevant Metric/Observation
Alloxan-induced Diabetic RatsNormalized glycemiaBlood Glucose Levels
Isolated Rat AdipocytesIncreased Glucose UtilizationGlucose Uptake Rate
Isolated Rat AdipocytesInhibited Leptin SecretionLeptin Protein/mRNA Levels
Cafeteria-induced Obese RatsReduced Plasma Fatty AcidsPlasma Free Fatty Acids
Cafeteria-induced Obese RatsIncreased Adipose Tissue HSL ActivityHSL Enzyme Activity
Diabetic/Obese/Hypercholesterolaemic RatsAmeliorated Intestinal Absorption AlterationsGalactose Uptake, Disaccharidase Activity

Q & A

Q. Q1: What are the standard experimental designs for evaluating Trecadrine’s effects on adipocyte metabolism, and how do researchers control for confounding variables like insulin interaction?

Methodological Answer: Isolated rat adipocyte models are commonly used to study Trecadrine’s metabolic effects, with protocols involving pre-treatment with insulin (1.6 nM) and exposure to Trecadrine at concentrations ranging from 10⁻⁷⁴ M to 10⁻⁷⁵ M for up to 96 hours . Key controls include:

  • Parallel insulin-only groups to isolate Trecadrine’s effects from insulin-mediated pathways.
  • Glucose oxidation assays using [U-¹⁴C]-glucose to quantify metabolic activity, with media sampled at 48-hour intervals to track dynamic changes .
  • Glycerol release measurements (via Sigma Diagnostics Triglyceride kits) to assess lipolysis, normalized to cell count and baseline metabolic rates .

Q. Q2: How do researchers validate dose-response relationships for Trecadrine in vitro, and what statistical frameworks are applied to ensure reproducibility?

Methodological Answer: Dose-response validation requires:

  • Non-linear regression models to analyze concentration-dependent inhibition of leptin secretion (e.g., 46.5% inhibition at 10⁻⁷⁴ M vs. 39.6% at 10⁻⁷⁵ M) .
  • ANOVA with post-hoc Tukey tests to compare treatment groups, particularly when insulin co-treatment attenuates Trecadrine’s effects (e.g., 80.2% vs. 84.1% leptin suppression under insulin) .
  • Power analysis during experimental design to ensure sufficient sample size, given the high variability in adipocyte responsiveness .

Advanced Research Questions

Q. Q3: How can researchers reconcile contradictory findings between Trecadrine’s leptin-suppressive effects and its limited efficacy in insulin-co-treated adipocytes?

Methodological Answer: Contradictions arise from pathway crosstalk (e.g., insulin’s PI3K/Akt signaling overriding β3-adrenergic pathways). To address this:

  • Pathway inhibition studies : Use PI3K inhibitors (e.g., LY294002) to isolate insulin’s contribution .
  • Time-resolved transcriptomics : Track leptin mRNA expression dynamics during co-treatment to identify temporal regulatory nodes .
  • Meta-analysis : Compare results across studies using adipocytes from different rodent strains or differentiation states to assess generalizability .

Q. Q4: What methodologies optimize in vitro models for studying Trecadrine’s long-term (≥7-day) metabolic effects, given current protocols focus on ≤96-hour exposures?

Methodological Answer: Extended studies require:

  • Adipocyte viability assays to rule out cytotoxicity, using ATP-based luminescence or membrane integrity dyes .
  • Medium replenishment strategies to prevent nutrient depletion (e.g., glucose/insulin re-dosing every 48 hours) .
  • Single-cell RNA sequencing to monitor phenotypic drift in prolonged cultures and identify subpopulations resistant to Trecadrine .

Q. Q5: How should researchers design experiments to investigate Trecadrine’s β3-adrenergic receptor (β3-AR) specificity, particularly in models with overlapping β-AR subtypes?

Methodological Answer:

  • β-AR subtype knockout models : Use CRISPR/Cas9-edited adipocytes to eliminate β1-/β2-ARs and isolate β3-AR contributions .
  • Competitive binding assays : Pair Trecadrine with subtype-specific antagonists (e.g., CGP-20712A for β1) to quantify receptor affinity .
  • Computational docking simulations : Predict Trecadrine’s binding pocket interactions within β3-AR structures (e.g., using Rosetta or AutoDock) .

Methodological Pitfalls & Solutions

Q. Q6: What are common errors in interpreting Trecadrine’s glucose oxidation data, and how can they be mitigated?

Methodological Answer:

  • Error : Overlooking lactate production, which diverts glucose from oxidation pathways.
    Solution : Pair [U-¹⁴C]-glucose assays with lactate quantification (e.g., via colorimetric kits) to account for glycolytic flux .
  • Error : Normalizing data to total protein instead of cell count, introducing variability.
    Solution : Use automated cell counters or DNA quantification (e.g., Hoechst staining) for normalization .

Q. Q7: How can researchers ensure reproducibility when translating Trecadrine findings from rodent models to human adipocyte systems?

Methodological Answer:

  • Human adipocyte differentiation standardization : Use defined media with consistent PPARγ agonist (e.g., rosiglitazone) concentrations to mimic rodent protocols .
  • Cross-species receptor profiling : Compare β3-AR expression levels and coupling efficiency (e.g., via cAMP assays) between species .

Data Synthesis & Reporting

Q. Q8: What systematic review strategies are recommended for synthesizing conflicting evidence on Trecadrine’s metabolic impacts?

Methodological Answer:

  • PRISMA-guided literature screening to include/exclude studies based on adipocyte model type, dose range, and outcome measures .
  • Risk-of-bias assessment : Use SYRCLE’s RoB tool for animal studies to evaluate blinding, randomization, and attrition .
  • GRADE framework : Rate evidence quality by outcome (e.g., leptin suppression vs. lipolysis) to highlight research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trecadrine
Reactant of Route 2
Reactant of Route 2
Trecadrine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。